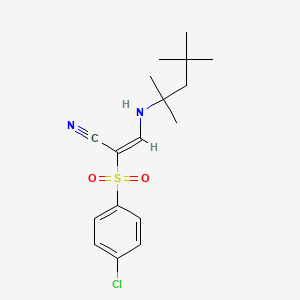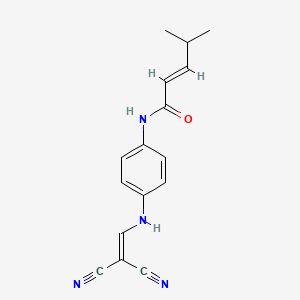
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid (5-M-TFPBA) is a widely used organic compound that has multiple applications in scientific research. It is a colorless solid with a melting point of 122-124°C and a boiling point of 153-155°C. 5-M-TFPBA is primarily used as an intermediate in the synthesis of various organic compounds, as well as for its biological activity and its ability to act as a ligand in coordination chemistry. In addition, it is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.
Wirkmechanismus
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% is known to act as a ligand in coordination chemistry. It can form complexes with metal ions such as copper, iron, and zinc, and can be used to study the structure and reactivity of metal complexes. In addition, 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% can act as a Lewis acid, which means it can accept electrons from other molecules and form covalent bonds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% have not yet been extensively studied. However, it is known to be a weak inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. In addition, it has been shown to have some antioxidant activity.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% in laboratory experiments is its easy availability and low cost. In addition, it is relatively stable and can be stored for long periods of time. However, it is important to note that 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% is a relatively weak ligand, and therefore it may not be suitable for use in some applications.
Zukünftige Richtungen
The potential applications of 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% are still being explored. Future research could focus on the development of new synthesis methods for 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95%, as well as its use as a ligand in coordination chemistry. In addition, further studies could be conducted to explore its potential biochemical and physiological effects. Finally, research could be conducted to evaluate the potential use of 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% in drug design and development.
Synthesemethoden
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% can be synthesized by a variety of methods, including the Grignard reaction, the Wittig reaction, and the Friedel-Crafts reaction. The Grignard reaction involves the reaction of a Grignard reagent with an acid chloride, while the Wittig reaction involves the reaction of a phosphonium salt with an aldehyde or ketone. The Friedel-Crafts reaction involves the reaction of an aromatic compound with an alkyl halide.
Wissenschaftliche Forschungsanwendungen
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% is often used as a starting material in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. It has also been used in the synthesis of molecular probes, such as fluorescent and luminescent probes, for use in biological studies. In addition, 5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid, 95% has been used in the synthesis of metal-organic frameworks (MOFs) for use in catalysis and separation processes.
Eigenschaften
IUPAC Name |
5-methyl-2-[4-(trifluoromethyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c1-9-2-7-12(13(8-9)14(19)20)10-3-5-11(6-4-10)15(16,17)18/h2-8H,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYCHWYJJKCWLME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594979 |
Source


|
| Record name | 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-2-(4-trifluoromethylphenyl)benzoic acid | |
CAS RN |
537713-19-2 |
Source


|
| Record name | 4-Methyl-4'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00594979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



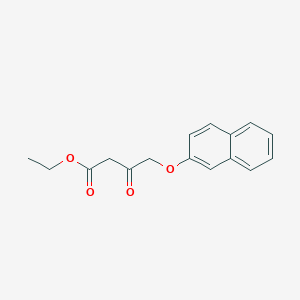


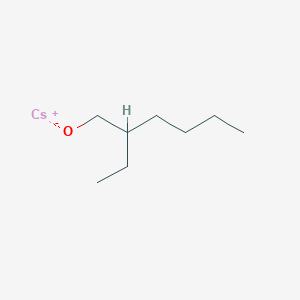
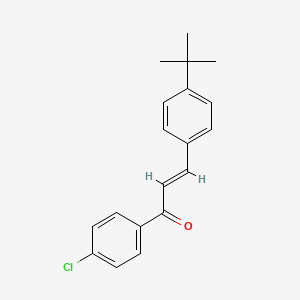
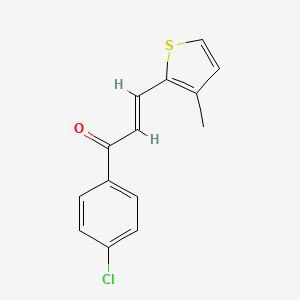
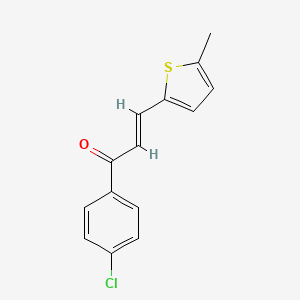

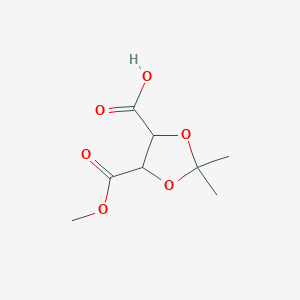
![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)
